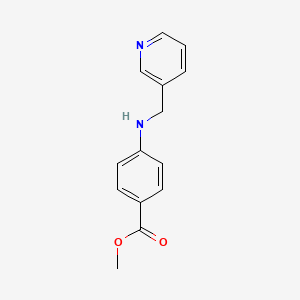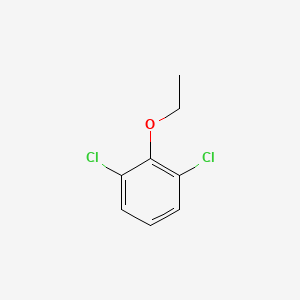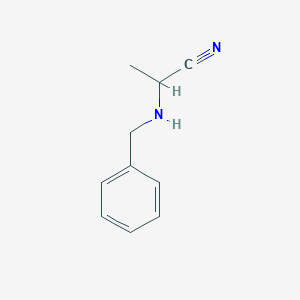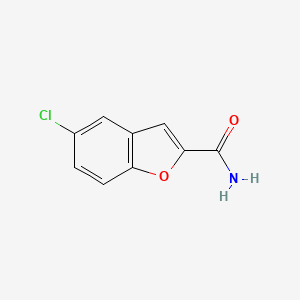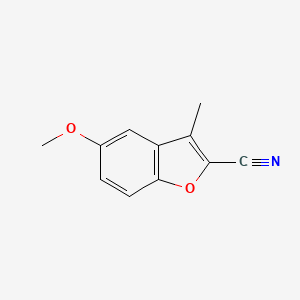![molecular formula C18H12BrNO4 B3262289 6-Bromo-2-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-quinoline-4-carboxylic acid CAS No. 353501-34-5](/img/structure/B3262289.png)
6-Bromo-2-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-quinoline-4-carboxylic acid
描述
6-Bromo-2-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-quinoline-4-carboxylic acid is a chemical compound that has gained considerable attention in scientific research. It is a potent inhibitor of certain enzymes and has been studied for its potential therapeutic applications.
作用机制
The compound works by inhibiting the activity of certain enzymes, particularly kinases, that are involved in various cellular processes. By inhibiting these enzymes, the compound can disrupt the signaling pathways that are necessary for cancer cell growth and proliferation. Additionally, the compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are thought to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
The compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, particularly kinases, which can disrupt cellular signaling pathways. Additionally, it has been shown to inhibit the aggregation of beta-amyloid peptides, which can prevent the formation of plaques in the brain that are associated with Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using this compound in lab experiments is its potency as an enzyme inhibitor. It has been shown to be effective at inhibiting the activity of certain enzymes at low concentrations. However, one limitation is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
未来方向
There are several future directions for research on this compound. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Another direction is to study its potential use in the treatment of other diseases, such as Parkinson's disease. Additionally, further research could be done to optimize the synthesis method for the compound, making it easier to produce in large quantities.
In conclusion, 6-Bromo-2-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-quinoline-4-carboxylic acid is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its potency as an enzyme inhibitor and its ability to inhibit the aggregation of beta-amyloid peptides make it a promising candidate for the treatment of cancer and Alzheimer's disease. Further research is needed to fully understand its mechanisms of action and to optimize its synthesis method for large-scale production.
科学研究应用
The compound has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.
属性
IUPAC Name |
6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO4/c19-11-2-3-14-12(8-11)13(18(21)22)9-15(20-14)10-1-4-16-17(7-10)24-6-5-23-16/h1-4,7-9H,5-6H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXGNGAPYVIFHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




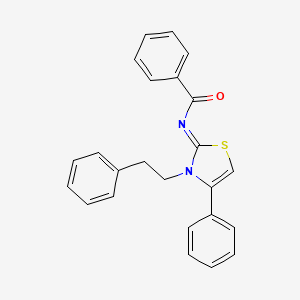
![7-Bromobenzo[c][1,2,5]thiadiazole-4-carboxylic acid](/img/structure/B3262218.png)
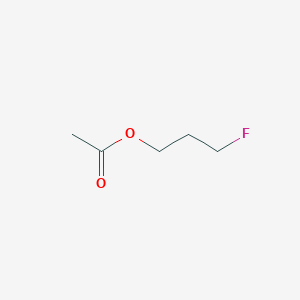
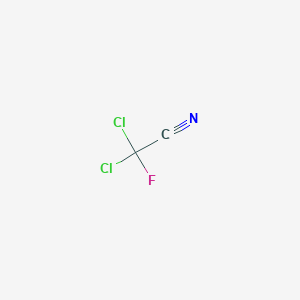
![Thiazolo[4,5-h]isoquinoline](/img/structure/B3262242.png)
